molecular formula C11H14Cl2N2O2 B8144296 tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate

tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate

Cat. No.: B8144296
M. Wt: 277.14 g/mol
InChI Key: APXJNEIRMCHDLS-UHFFFAOYSA-N
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Description

tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate: is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by its molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound is often used as a building block in organic synthesis and has significant importance in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate typically involves the reaction of 2,6-dichloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. Its derivatives have shown activity against various biological targets, making it a valuable scaffold in drug discovery .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl 2,6-dichloroisonicotinate
  • 2,6-Dichloro-N-methoxy-N-methylisonicotinamide
  • 2,6-Dichloro-isonicotinic acid ethyl ester

Uniqueness: tert-Butyl ((2,6-dichloropyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This combination imparts distinct reactivity and stability, making it a preferred choice in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[(2,6-dichloropyridin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXJNEIRMCHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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